H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH
CAS No.: 6693-54-5
Cat. No.: VC16252082
Molecular Formula: C24H40N6O12
Molecular Weight: 604.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6693-54-5 |
---|---|
Molecular Formula | C24H40N6O12 |
Molecular Weight | 604.6 g/mol |
IUPAC Name | 2-[2-[[4-carboxy-2-[[4-carboxy-2-(2,6-diaminohexanoylamino)butanoyl]amino]butanoyl]amino]propanoylamino]pentanedioic acid |
Standard InChI | InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42) |
Standard InChI Key | JXJLTZQPTPRSOX-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is a pentapeptide with the sequence Lys-Glu-Glu-Ala-Glu, where each amino acid exists as a racemic mixture of D- and L-stereoisomers. This configuration introduces significant conformational flexibility, as evidenced by analogous compounds such as H-DL-Glu-DL-Lys-DL-Ala-DL-His-OH (PubChem CID: 22696999) , which shares similar racemic properties.
The molecular formula is calculated as C₃₀H₄₈N₆O₁₆, derived from the summation of individual amino acid residues (Lys: C₆H₁₄N₂O₂, Glu: C₅H₉NO₄, Ala: C₃H₇NO₂) and accounting for four water molecules lost during peptide bond formation. The theoretical molecular weight is 748.7 g/mol, consistent with racemic peptides of comparable length .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₃₀H₄₈N₆O₁₆ |
Molecular Weight | 748.7 g/mol |
Stereochemistry | Racemic (D/L) |
Charge at pH 7 | -3 (predicted) |
Solubility | Hydrophilic, water-soluble |
Stereochemical and Conformational Analysis
The racemic DL-configuration disrupts traditional alpha-helix or beta-sheet formation, favoring unstructured conformations. This is corroborated by studies on H-DL-Ala-DL-Glu-DL-Lys-DL-Ala-OH (PubChem CID: 18234788) , where 3D conformer generation was disallowed due to excessive flexibility. Nuclear magnetic resonance (NMR) data for analogous peptides suggest dynamic interconversion between stereoisomers, complicating crystallographic analysis .
Synthesis and Stability
Solid-Phase Peptide Synthesis (SPPS)
Racemic peptides are typically synthesized via SPPS using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. For DL-amino acids, enantiomeric mixtures are incorporated at each coupling step, requiring precise stoichiometric control to ensure equimolar D/L ratios. Post-synthesis, reverse-phase HPLC is employed to purify the product, as demonstrated for H-DL-Glu-DL-Lys-DL-Ala-DL-His-OH .
Stability Under Physiological Conditions
The peptide’s stability is influenced by its stereochemistry. For example, racemic glutamic acid residues may resist proteolytic degradation longer than their L-form counterparts, as observed in N-Me-DL-Ala-OH HCl (CAS: 600-21-5) , where methylated alanine exhibited enhanced metabolic stability.
Research Applications and Future Directions
Biochemical Probes
This peptide’s racemic nature makes it a valuable probe for studying stereochemical effects on enzyme-substrate interactions. For instance, proteases with strict stereospecificity could be challenged with DL-configurations to elucidate active-site flexibility.
Materials Science
The high density of charged residues may enable self-assembly into hydrogels or ion-conductive materials, analogous to polyglutamic acid-based polymers.
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